5-Bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound features a bromine atom at the 5-position of the pyrimidine ring, which is substituted at the 2-position by a piperidine moiety linked through an ether bond to a chloropyridine group. The presence of these functional groups suggests potential biological activity, making it an interesting target for medicinal chemistry.
The compound can be synthesized through various chemical methods, with detailed procedures available in the literature. It is commercially available from chemical suppliers, and its synthesis has been documented in scientific publications and patents.
This compound can be classified as:
The synthesis of 5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves several key steps:
The reaction conditions, including temperature and time, are critical for optimizing yield and purity. Typically, reactions are monitored using thin-layer chromatography to assess completion.
The molecular structure of 5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | C13H18BrClN3O |
Molecular Weight | 344.27 g/mol |
IUPAC Name | 5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine |
InChI | InChI=1S/C13H18BrClN3O |
Canonical SMILES | C1CN(CCC1OC2=NC=C(C=N2)Br)C3CCSC3 |
The compound's structure features a brominated pyrimidine ring with a piperidine linked via an ether bond to a chloropyridine moiety. This configuration contributes to its potential pharmacological properties.
5-Bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various chemical reactions:
These reactions often require specific conditions such as catalysts (e.g., palladium for cross-coupling) and may involve careful control of temperature and atmosphere (e.g., inert gas).
The mechanism of action for 5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine largely depends on its application in biological systems:
Quantitative data regarding binding affinities and kinetic parameters would typically be obtained from biochemical assays.
The physical properties include:
Key chemical properties include:
5-Bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine has potential applications in various fields:
This compound's unique structure and reactivity profile make it valuable for ongoing research across multiple scientific disciplines.
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 1471-96-1
CAS No.: 33227-10-0